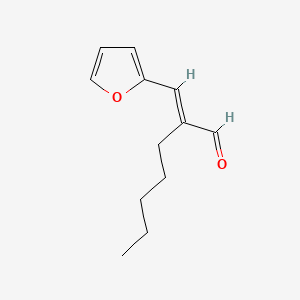

2-(2-Furylmethylene)heptan-1-al

Description

Contextualization within Furan (B31954) Chemistry and α,β-Unsaturated Aldehydes

The scientific relevance of 2-(2-Furylmethylene)heptan-1-al is best understood by examining its core chemical functionalities: the furan ring and the α,β-unsaturated aldehyde group.

Significance of Furanic Building Blocks in Organic Synthesis

Furan and its derivatives, often referred to as furanics, are pivotal platform chemicals that can be sourced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. This renewable origin positions them as sustainable alternatives to petroleum-based starting materials. In organic synthesis, the furan nucleus serves as a versatile building block. organic-chemistry.org It can participate in a variety of transformations, including cycloaddition reactions to form aromatic compounds, and can be converted into other valuable chemicals and monomers for polymers, adhesives, and coatings. wikipedia.org The inherent reactivity of the furan ring and its potential for substitution make it a valuable scaffold in the synthesis of complex molecules. numberanalytics.com

Relevance of α,β-Unsaturated Aldehydes as Reactive Intermediates

The α,β-unsaturated aldehyde moiety is a highly reactive and synthetically useful functional group. The conjugation of the carbon-carbon double bond with the carbonyl group creates a system with two electrophilic sites: the carbonyl carbon and the β-carbon. openstax.org This electronic arrangement allows for two main modes of nucleophilic attack: 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon. acs.orgorganic-chemistry.org This dual reactivity makes α,β-unsaturated aldehydes valuable intermediates for the construction of more complex molecular architectures. They are key participants in a wide array of chemical transformations, including Diels-Alder reactions, and are precursors to a multitude of other functional groups. openstax.org

Evolution of Synthetic Strategies for Furan-Derived Olefins

The synthesis of furan-derived olefins like 2-(2-Furylmethylene)heptan-1-al has evolved from classical condensation reactions to more sophisticated modern methodologies.

A primary and well-established method for the synthesis of 2-(2-Furylmethylene)heptan-1-al is the aldol (B89426) condensation of furfural (B47365) (a furan-2-carbaldehyde) with heptanal (B48729). This reaction, typically catalyzed by a base, involves the formation of an enolate from heptanal, which then attacks the carbonyl carbon of furfural. Subsequent dehydration of the resulting β-hydroxy aldehyde intermediate yields the target α,β-unsaturated aldehyde. Research on the aldol condensation of furfural with various ketones, such as 4-heptanone, has demonstrated the feasibility of this approach, with catalysts like solid bases being explored to improve efficiency and selectivity. organic-chemistry.orgnih.gov

More advanced synthetic strategies offer alternative routes to furan-derived olefins and reflect the broader evolution of organic synthesis:

Wittig Reaction : This powerful olefination method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org For the synthesis of 2-(2-Furylmethylene)heptan-1-al, this could potentially involve the reaction of furfural with a heptylidene-triphenylphosphorane. The Wittig reaction is renowned for its reliability in forming carbon-carbon double bonds with good control over stereochemistry in some cases. nih.govpnas.org

Olefin Cross-Metathesis : This Nobel Prize-winning reaction has become a powerful tool for the formation of carbon-carbon double bonds. acs.org It involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes, typically containing ruthenium. A potential, though less direct, route to the target compound could involve the cross-metathesis of a simpler furan-containing alkene with an appropriate olefin partner. acs.org

Organometallic Coupling Reactions : Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille). libretexts.org These methods could be envisioned for the synthesis of furan-derived olefins, for instance, by coupling a furan-containing organometallic reagent with a suitable vinyl halide derivative of heptanal. numberanalytics.comlibretexts.org

Current Research Challenges and Future Perspectives for 2-(2-Furylmethylene)heptan-1-al as a Research Target

While 2-(2-Furylmethylene)heptan-1-al holds promise as a bio-based synthetic intermediate, its practical application is accompanied by several research challenges. A significant hurdle in furan chemistry is the sensitivity of the furan ring to acidic conditions, which can lead to ring-opening and polymerization. numberanalytics.com Furthermore, the Cannizzaro reaction, an undesirable side reaction where two molecules of an aldehyde disproportionate to form an alcohol and a carboxylic acid, can compete with the desired aldol condensation of furfural, reducing the yield of the target product. organic-chemistry.org

The chemoselective transformation of the α,β-unsaturated aldehyde system in furan-derived compounds also presents a challenge. For instance, achieving selective reduction of the carbon-carbon double bond while preserving the aldehyde and the furan ring requires careful selection of reagents and reaction conditions. numberanalytics.com

Future research will likely focus on overcoming these challenges. The development of more robust and selective catalysts for the synthesis of 2-(2-Furylmethylene)heptan-1-al, particularly those that can operate under mild and neutral conditions, is a key objective. Exploring enzymatic or biocatalytic routes could offer highly selective and environmentally benign synthetic alternatives.

From a broader perspective, 2-(2-Furylmethylene)heptan-1-al and similar compounds are poised to play a role in the development of sustainable chemicals. Their potential applications as precursors to biofuels, specialty polymers, and fine chemicals continue to drive research interest. As the chemical industry shifts towards renewable feedstocks, the efficient synthesis and functionalization of furan-derived olefins will become increasingly important.

Data Tables

Table 1: Physicochemical Properties of 2-(2-Furylmethylene)heptan-1-al

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Expected to be a liquid, possibly with a yellowish hue |

| CAS Number | 67801-21-2 |

Data sourced from publicly available chemical information. researchgate.net

Table 2: Representative Spectroscopic Data for 2-(2-Furylmethylene)heptan-1-al

| Spectroscopic Technique | Characteristic Peaks (Expected) |

| ¹H NMR | δ ~9.5-9.7 ppm (s, 1H, -CHO), δ ~7.0-7.7 ppm (m, furan protons), δ ~6.5-6.8 ppm (m, furan protons), δ ~6.5-7.0 ppm (t, 1H, vinylic C=CH), δ ~2.2-2.5 ppm (q, 2H, -CH₂- adjacent to C=C), δ ~0.9-1.6 ppm (m, alkyl chain protons) |

| ¹³C NMR | δ ~190-200 ppm (C=O), δ ~150-160 ppm (furan carbons), δ ~135-145 ppm (vinylic carbons), δ ~110-125 ppm (furan carbons), δ ~20-40 ppm (alkyl carbons) |

| IR Spectroscopy | ~1680-1705 cm⁻¹ (C=O stretch, conjugated aldehyde), ~1620-1640 cm⁻¹ (C=C stretch), ~2720 cm⁻¹ and ~2820 cm⁻¹ (C-H stretch of aldehyde) |

Note: The spectroscopic data are predicted values based on typical ranges for similar α,β-unsaturated furan aldehydes and have not been experimentally verified for this specific compound in the cited literature. openstax.orglibretexts.org

Structure

3D Structure

Properties

CAS No. |

1608084-15-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(2E)-2-(furan-2-ylmethylidene)heptanal |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-6-11(10-13)9-12-7-5-8-14-12/h5,7-10H,2-4,6H2,1H3/b11-9+ |

InChI Key |

VYGHECBPCQNYIS-PKNBQFBNSA-N |

Isomeric SMILES |

CCCCC/C(=C\C1=CC=CO1)/C=O |

Canonical SMILES |

CCCCCC(=CC1=CC=CO1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Furylmethylene Heptan 1 Al

Investigation of Catalytic Condensation Routes for Selective Formation

The selective synthesis of 2-(2-furylmethylene)heptan-1-al hinges on the condensation of furfural (B47365), which lacks α-hydrogens, with heptanal (B48729). This process can be guided by various catalytic systems to favor the desired product and minimize side reactions.

Optimized Aldol-Type Condensations (e.g., Claisen-Schmidt Variants)

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a foundational method for synthesizing α,β-unsaturated aldehydes and ketones. wikipedia.org It involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.org The reaction between heptanal (containing α-hydrogens) and furfural (an aromatic-like aldehyde without α-hydrogens) is a classic example of this pathway. wikipedia.orgresearchgate.net

Both acidic and basic catalysts can facilitate the aldol condensation, but their efficacy and selectivity differ significantly. mdpi.com Base-catalyzed systems are generally preferred for Claisen-Schmidt condensations to prevent side reactions, such as Friedel-Crafts type reactions between the protonated carbonyl and the furan (B31954) ring, which can occur under acidic conditions. quora.com Homogeneous bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have been traditionally used. mdpi.comresearchgate.net However, solid base catalysts, including hydrotalcites and mixed oxides, are gaining prominence due to their high activity, selectivity, and ease of separation. mdpi.comrsc.orgihcp.ru

Acid catalysts, such as mineral acids (e.g., H₂SO₄) and solid acids, can also promote the condensation. researchgate.net They function by protonating the carbonyl group of the aldehyde, making it more electrophilic. researchgate.net While effective, controlling the reaction to avoid polymerization and other side products can be challenging. researchgate.net

| Catalyst Type | Catalyst Examples | General Advantages | General Disadvantages | Relevant Findings |

|---|---|---|---|---|

| Homogeneous Base | NaOH, KOH | High reaction rates. | Difficult to separate from product, corrosion issues, generation of waste. | Quantitative yields have been reported in solvent-free Claisen-Schmidt reactions using NaOH. wikipedia.orgresearchgate.net |

| Heterogeneous Base | Mg-Al or Li-Al mixed oxides, Hydrotalcites | Easily recoverable and reusable, environmentally friendly, high selectivity. rsc.orgmdpi.com | Can be less active than homogeneous counterparts. | Mg-Al and Li-Al mixed oxides are highly active in the aqueous Claisen-Schmidt condensation of furfural. ihcp.ru Rehydrated hydrotalcites showed 100% furfural conversion for over 55 hours in a fixed-bed reactor. mdpi.com |

| Homogeneous Acid | H₂SO₄, HCl | Effective for certain substrates. | Can lead to undesired side reactions (e.g., polymerization, Friedel-Crafts type reactions with the furan ring). quora.comresearchgate.net | H₂SO₄ is widely used for condensation reactions involving furfural, but can lead to the formation of by-products. researchgate.net |

| Heterogeneous Acid | Zeolites, Solid superacids | Reusable, reduced waste, can offer shape selectivity. | Can suffer from deactivation due to coking. | Acidic supports are effective for activating carbonyl groups via protonation. researchgate.net |

The structure and properties of the catalyst are critical determinants of reaction efficiency and selectivity. For heterogeneous catalysts like mixed oxides derived from layered double hydroxides (LDHs), the basicity is a key factor. mdpi.com Studies on the Claisen-Schmidt condensation of benzaldehyde (B42025) and cyclohexanone (B45756) have shown a linear relationship between the catalyst's basicity and its catalytic activity. mdpi.com The combination of acid and base sites on a catalyst's surface can also enhance activity. researchgate.net

In the case of porous materials like metal-organic frameworks (MOFs), the pore structure can influence the reaction, although it is not always a prerequisite for activity. sci-hub.st The structural stability and reusability of these catalysts are also significant advantages, with some MOFs being recyclable with no major loss of efficiency or crystallinity. sci-hub.st

Knoevenagel and Wittig-Type Strategies for Olefin Synthesis

Beyond aldol-type condensations, other powerful methods for forming the requisite carbon-carbon double bond include the Knoevenagel and Wittig reactions.

The Knoevenagel condensation is a modification of the aldol condensation that involves reacting a carbonyl compound (like furfural) with an "active hydrogen" compound in the presence of a weak base, such as an amine. sigmaaldrich.comwikipedia.org The active hydrogen compound would be a derivative of heptanal where the α-carbon is flanked by electron-withdrawing groups (Z, Z'), facilitating deprotonation. wikipedia.org The reaction typically proceeds through a β-hydroxy intermediate, which spontaneously dehydrates to yield the α,β-unsaturated product. sigmaaldrich.com

The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org This reaction employs a phosphonium (B103445) ylide (a Wittig reagent) that attacks the carbonyl carbon of the aldehyde (furfural). masterorganicchemistry.com The reaction proceeds through a four-membered ring intermediate, an oxaphosphetane, which then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, which is the driving force of the reaction. total-synthesis.com This method is particularly valuable for its reliability in forming the C=C bond at a specific location. masterorganicchemistry.com

Heterogeneous and Homogeneous Catalysis for Controlled Stereochemistry

Controlling the stereochemistry (E/Z isomerism) of the newly formed double bond is a critical aspect of synthesis. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome.

In Claisen-Schmidt condensations, the use of different bases and solvents can influence the E/Z ratio of the product. numberanalytics.com For instance, strong bases may favor the formation of the thermodynamically more stable E-isomer. numberanalytics.com

For the Wittig reaction , stereoselectivity is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically react under kinetic control to produce the (Z)-alkene. wikipedia.orgorganic-chemistry.org

Stabilized ylides (where R is an electron-withdrawing group) are more stable and react under thermodynamic control, leading predominantly to the (E)-alkene. organic-chemistry.org The presence of lithium salts can also affect the outcome by promoting the equilibration of intermediates, often leading to the E-alkene. pitt.edu

In the Knoevenagel condensation , an initial mixture of E and Z isomers may be formed. However, because the isomers can often equilibrate via a common hydroxyl intermediate, the more stable isomer can typically be obtained as the major product under the right conditions. wikipedia.org

Exploration of Green Chemistry Principles in Synthetic Protocols

The synthesis of 2-(2-furylmethylene)heptan-1-al can be aligned with the principles of green chemistry. A key aspect is the use of furfural, a platform chemical derived from renewable plant biomass. nih.gov

The shift from homogeneous to heterogeneous catalysts is a significant green advancement. Solid catalysts like hydrotalcites, mixed oxides, and MOFs can be easily separated from the reaction mixture and reused, minimizing waste and improving process efficiency. rsc.orgresearchgate.net

Furthermore, conducting reactions under solvent-free conditions represents another green strategy. Quantitative yields for Claisen-Schmidt reactions have been achieved by simply grinding the reactants with solid sodium hydroxide, completely eliminating the need for a solvent. wikipedia.orgresearchgate.net When a solvent is necessary, using water is a green alternative, and some catalytic systems, such as those using Li-Al mixed oxides, have shown high activity in aqueous media. ihcp.ruorganic-chemistry.org These approaches reduce the environmental impact by minimizing the use of volatile organic compounds and simplifying product purification. researchgate.net

Solvent-Free and Aqueous Medium Reaction Environments

Traditional organic syntheses often rely on volatile and often toxic organic solvents. Modern approaches to the synthesis of 2-(2-Furylmethylene)heptan-1-al explore the use of solvent-free conditions or aqueous media, which are more environmentally friendly.

In a solvent-free approach, the reactants, furan-2-carboxaldehyde and heptanal, are mixed directly with a solid base catalyst. masterorganicchemistry.com The reaction can be initiated by grinding the solids together, which can lead to the formation of a liquid eutectic mixture, facilitating the reaction. researchgate.net This method eliminates the need for a solvent, simplifying work-up procedures and reducing waste.

Alternatively, conducting the aldol condensation in an aqueous medium presents another green alternative. While the organic reactants have limited solubility in water, the reaction can still proceed, often with the aid of a phase-transfer catalyst or by using a water-soluble base. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.

| Reaction Condition | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Solvent-Free | Solid NaOH | Room Temperature | 15 min | High | masterorganicchemistry.comresearchgate.net |

| Aqueous Medium | Aq. NaOH | 25-100 | Variable | Moderate to High | researchgate.net |

Microwave-Assisted Synthesis and Kinetic Enhancement

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of 2-(2-Furylmethylene)heptan-1-al, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.netnih.gov

The kinetic enhancement observed under microwave conditions is attributed to the efficient and rapid heating of the reaction mixture, leading to a significant increase in the reaction rate. researchgate.net This technique is particularly effective for condensation reactions, often leading to cleaner products with fewer side reactions. mdpi.com

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Acetic Anhydride (B1165640)/Sodium Acetate | 30 - 60 min | ~70-80 | nih.gov |

| Microwave Irradiation | Acetic Anhydride/Sodium Acetate | 5 - 10 min | ~75-85 | researchgate.netnih.gov |

Mechanochemical Approaches for Reduced Waste Generation

Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, offers a solvent-free and energy-efficient route for chemical synthesis. beilstein-journals.org The application of mechanochemistry to the aldol condensation of furan-2-carboxaldehyde and heptanal can lead to the formation of 2-(2-Furylmethylene)heptan-1-al with minimal waste generation.

In a typical mechanochemical setup, the solid reactants and a solid base catalyst are placed in a milling jar with grinding balls. The mechanical energy from the milling process initiates the reaction at the solid-solid interface. rsc.org This solvent-free method avoids the need for bulk solvents, contributing to a greener synthetic process. rsc.org

| Technique | Catalyst | Reaction Time | Yield | Reference |

| Ball Milling | Solid Base (e.g., K2CO3) | Short | Good to Excellent | beilstein-journals.orgrsc.org |

Precursor Engineering and Substrate Scope Analysis

The efficiency and outcome of the synthesis of 2-(2-Furylmethylene)heptan-1-al are critically dependent on the reactivity of its precursors: furan-2-carboxaldehyde and heptanal.

Role of Furan-2-carboxaldehyde Derivatives in Reaction Efficiency

The electronic properties of the furan-2-carboxaldehyde precursor play a significant role in the aldol condensation. The presence of electron-withdrawing or electron-donating substituents on the furan ring can influence the electrophilicity of the carbonyl carbon and thus the reaction rate.

Electron-withdrawing groups (e.g., nitro, cyano) on the furan ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of heptanal. This generally leads to an increase in reaction rate. Conversely, electron-donating groups (e.g., alkyl, methoxy) can decrease the reactivity of the furan-2-carboxaldehyde derivative. sphinxsai.com

| Substituent on Furan Ring | Electronic Effect | Expected Reaction Rate |

| -NO2 | Electron-withdrawing | Increased |

| -CHO | Electron-withdrawing | Increased |

| -H | Neutral | Baseline |

| -CH3 | Electron-donating | Decreased |

| -OCH3 | Electron-donating | Decreased |

Heptanal and Analogous Aliphatic Aldehyde Reactivity Profile

Heptanal serves as the enolizable component in the crossed aldol condensation, meaning it provides the α-hydrogens necessary for enolate formation. A critical aspect of this reaction is controlling the self-condensation of heptanal, which can compete with the desired crossed condensation with furan-2-carboxaldehyde. iitk.ac.in

Furan-2-carboxaldehyde, lacking α-hydrogens, can only act as the electrophilic partner in this reaction. This inherent difference in reactivity helps to favor the formation of the crossed-aldol product. masterorganicchemistry.com The reactivity of other linear aliphatic aldehydes in similar crossed aldol condensations generally decreases as the steric bulk around the carbonyl group increases. osti.gov

| Aliphatic Aldehyde | Structure | Relative Reactivity (vs. Heptanal) | Key Considerations |

| Propanal | CH3CH2CHO | Higher | More prone to self-condensation |

| Butanal | CH3(CH2)2CHO | Higher | Self-condensation is a significant side reaction |

| Heptanal | CH3(CH2)5CHO | Baseline | Balance between reactivity and self-condensation |

| Decanal | CH3(CH2)8CHO | Lower | Slower reaction rate due to increased steric hindrance |

Mechanistic Organic Transformations and Derivatization of 2 2 Furylmethylene Heptan 1 Al

Reactivity Profile of the α,β-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde functional group in 2-(2-Furylmethylene)heptan-1-al is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation results in electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to two primary modes of nucleophilic attack: direct (1,2-addition) and conjugate (1,4-addition). youtube.comlibretexts.org

Nucleophilic Additions to the Carbonyl Group and Subsequent Transformations

Direct nucleophilic attack occurs at the electrophilic carbonyl carbon. youtube.com Aldehydes, in general, are more reactive than ketones in nucleophilic additions due to less steric hindrance and a more electron-deficient carbonyl carbon. libretexts.orgkhanacademy.org Reagents such as organolithium compounds and Grignard reagents typically favor this 1,2-addition pathway. The initial product is a tetrahedral intermediate which, upon protonation, yields an allylic alcohol.

Subsequent transformations of this allylic alcohol can lead to a variety of derivatives. For instance, oxidation of the secondary alcohol can regenerate a carbonyl functionality, leading to a furyl-substituted α,β-unsaturated ketone. The hydroxyl group can also be a target for substitution or elimination reactions, depending on the reaction conditions.

Conjugate Additions to the Alkene System (Michael Additions)

Conjugate addition, or Michael addition, involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. fiveable.meyoutube.com This pathway is often favored by softer nucleophiles, such as organocuprates (Gilman reagents), enamines, and certain carbanions. youtube.com The attack is driven by the electrophilic nature of the β-carbon, which is influenced by the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org

The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me This enolate can then be protonated, typically at the α-carbon, to yield a saturated aldehyde derivative. The choice between direct and conjugate addition is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. fiveable.me For instance, reactions under thermodynamic control often favor the more stable conjugate addition product. youtube.comlibretexts.org Amines and thiols are also common nucleophiles in conjugate additions to α,β-unsaturated aldehydes. libretexts.orgyoutube.com

Stereoselective Functionalization of the Olefinic Bond

The olefinic bond in 2-(2-Furylmethylene)heptan-1-al presents opportunities for stereoselective reactions. The development of chiral catalysts and auxiliaries allows for the controlled synthesis of specific stereoisomers. For example, diastereoselective addition reactions to furyl aldehydes have been achieved using chiral boronates as auxiliaries, leading to optically active 2,3-disubstituted furyl alcohols. polyu.edu.hk

Furthermore, stereoselective reduction of the double bond can be accomplished using various catalytic hydrogenation methods. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the product. Additionally, epoxidation of the double bond, followed by ring-opening reactions, can introduce two new stereocenters, offering a pathway to highly functionalized derivatives. The facial selectivity of nucleophilic additions to the aldehyde can be influenced by existing stereocenters or by the use of chiral Lewis acids, following models like the Felkin-Anh and Cornforth-Evans models. diva-portal.org

Furan (B31954) Ring Reactivity and Ring Transformations

The furan ring in 2-(2-Furylmethylene)heptan-1-al is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. chemicalbook.com However, the electron-withdrawing nature of the α,β-unsaturated aldehyde substituent deactivates the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Furan is generally more reactive towards electrophiles than benzene. pearson.compearson.com Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at C3 or C4. chemicalbook.comquora.comquora.com

In 2-(2-Furylmethylene)heptan-1-al, the existing substituent is at the C2 position. The electron-withdrawing character of the methylene-heptanal group deactivates the furan ring, particularly at the C3 and C5 positions. Therefore, any further electrophilic substitution would be expected to occur, albeit slowly, at the C5 position, which is para to the existing substituent and less deactivated than the C3 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require harsh conditions.

Ring-Opening Reactions and Mechanistic Elucidation

The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions. rsc.orgnih.gov The mechanism of acid-catalyzed ring-opening in aqueous solution has been studied and is initiated by the protonation of the furan ring. acs.org Protonation at the Cα position is energetically favored over protonation at the Cβ position. acs.org This is followed by nucleophilic attack of a solvent molecule, like water, to form dihydrofuranol intermediates. acs.org Subsequent protonation of the ring oxygen leads to the cleavage of the C-O bond and the formation of an open-chain dicarbonyl compound. acs.org

In the case of furfurylidene derivatives, ring-opening has been observed when refluxed with alcoholic hydrochloric acid. oup.com The presence of a branched chain at the carbon atom between the furfurylidene and the carbonyl group can sometimes hinder this ring-opening reaction. oup.com Computational studies have also shed light on the stereoselectivity of furan ring-opening reactions, suggesting an intrinsic preference for a disrotatory motion of the oxygen and carbon fragments during C-O bond cleavage. acs.org

Conversions to Other Heterocyclic Systems

The furan moiety within 2-(2-Furylmethylene)heptan-1-al serves as a versatile precursor for the synthesis of other heterocyclic systems. The conjugated system, arising from the furfurylidene group attached to the heptanal (B48729) core, presents multiple reactive sites for such transformations.

One of the most well-established transformations of furans is the Nieuwland-Paal-Knorr synthesis , which involves the reaction of a furan with a primary amine or ammonia (B1221849) under acidic conditions to yield a pyrrole. In the context of 2-(2-Furylmethylene)heptan-1-al, this would theoretically lead to the formation of a substituted pyrrole, retaining the heptylidene side chain.

Furthermore, the furan ring can undergo ring expansion or rearrangement reactions. For instance, treatment with oxidizing agents followed by rearrangement could potentially lead to the formation of pyranones or other oxygen-containing six-membered heterocycles. Additionally, reactions involving dihalocarbenes can lead to the formation of pyridines through a ring-expansion mechanism.

Synthesis of Novel Molecular Scaffolds and Heterocycles Utilizing 2-(2-Furylmethylene)heptan-1-al as a Building Block

The unique combination of a diene system within the furan ring and a dienophile-activating aldehyde group makes 2-(2-Furylmethylene)heptan-1-al a promising building block for the construction of complex molecular architectures.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar) for Fused Systems

The furan ring in 2-(2-Furylmethylene)heptan-1-al can act as a diene in Diels-Alder reactions . organic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.com This [4+2] cycloaddition with various dienophiles would lead to the formation of oxabicyclo[2.2.1]heptene derivatives. The aldehyde group, being an electron-withdrawing group, would activate the conjugated system, potentially influencing the regioselectivity and stereoselectivity of the cycloaddition. The nature of the dienophile would dictate the final structure of the fused system. For instance, reaction with maleic anhydride (B1165640) would yield a dicarboxylic anhydride adduct, while reaction with acrylates would introduce an ester functionality.

1,3-Dipolar cycloaddition reactions offer another powerful tool for constructing five-membered heterocyclic rings onto the furan scaffold. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govfu-berlin.de In these reactions, a 1,3-dipole, such as a nitrile oxide, azide, or nitrone, would react with the double bond of the furan ring or the exocyclic double bond. This would result in the formation of fused isoxazolines, triazolines, or isoxazolidines, respectively. The regiochemistry of these cycloadditions would be governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile (the furan derivative).

Table 1: Hypothetical Cycloaddition Reactions of 2-(2-Furylmethylene)heptan-1-al

| Reaction Type | Reagent | Potential Product Class |

| Diels-Alder | Maleic Anhydride | Oxabicyclo[2.2.1]heptene dicarboxylic anhydride |

| Diels-Alder | Methyl Acrylate | Oxabicyclo[2.2.1]heptene carboxylate |

| 1,3-Dipolar Cycloaddition | Benzonitrile Oxide | Fused Isoxazoline |

| 1,3-Dipolar Cycloaddition | Phenyl Azide | Fused Triazoline |

Derivatization to Form Lactones, Pyrans, and Complex Carbocycles

The aldehyde functionality in 2-(2-Furylmethylene)heptan-1-al is a key handle for a variety of derivatizations. Oxidation of the aldehyde to a carboxylic acid, followed by intramolecular reactions, could lead to the formation of lactones. For example, if a hydroxyl group were introduced into the heptyl chain at an appropriate position, acid-catalyzed cyclization could yield various lactone structures.

The synthesis of pyrans could be envisioned through several routes. beilstein-journals.org For instance, a hetero-Diels-Alder reaction where the α,β-unsaturated aldehyde system acts as a diene with an electron-rich alkene could yield dihydropyran derivatives. Alternatively, multi-step sequences involving the elaboration of the aldehyde and subsequent cyclization could also lead to pyran-containing structures.

The construction of complex carbocycles could be achieved through tandem reactions. For example, an intramolecular Diels-Alder reaction could be designed if the heptyl chain were appropriately functionalized with a dienophile. This would lead to the formation of polycyclic carbon frameworks.

Detailed Elucidation of Reaction Intermediates and Transition States

A thorough understanding of the reaction mechanisms requires the detailed elucidation of intermediates and transition states. For the cycloaddition reactions mentioned above, computational chemistry would be a valuable tool. For the Diels-Alder reaction, a concerted [4+2] transition state is generally expected. organic-chemistry.orgwikipedia.org The geometry of this transition state, whether endo or exo, would determine the stereochemical outcome of the reaction. Factors influencing this, such as secondary orbital interactions and steric hindrance from the heptylidene group, would need to be computationally modeled.

In the case of 1,3-dipolar cycloadditions, the mechanism can be either concerted or stepwise, depending on the specific reactants and conditions. wikipedia.orgnih.gov Computational studies could help distinguish between these pathways by locating the relevant transition states and any potential diradical or zwitterionic intermediates.

For other transformations, spectroscopic techniques such as in-situ NMR or trapping experiments could be employed to identify and characterize transient intermediates. For example, in the Paal-Knorr synthesis, the intermediate dicarbonyl species could potentially be observed under carefully controlled conditions.

Advanced Spectroscopic and Analytical Research Techniques for 2 2 Furylmethylene Heptan 1 Al

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(2-Furylmethylene)heptan-1-al. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity and infer stereochemical details.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Hybridization

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of 2-(2-Furylmethylene)heptan-1-al. Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments work in concert to establish the carbon framework and the placement of protons. pressbooks.pubyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For 2-(2-Furylmethylene)heptan-1-al, COSY would reveal the entire spin system of the pentyl chain by showing correlations between adjacent methylene (CH₂) groups. It would also show a key correlation between the aldehydic proton and the vinylic proton, and trace the connectivity of the three protons on the furan (B31954) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. nanalysis.com This technique allows for the unambiguous assignment of each carbon atom that bears a proton. The distinct chemical shifts of the furan, vinylic, aldehydic, and aliphatic protons would be directly mapped to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the connectivity puzzle by showing correlations between protons and carbons over two or three bonds. pressbooks.pub This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for linking different fragments of the molecule. For instance, the aldehydic proton would show an HMBC correlation to the vinylic carbon (C2) and the carbon of the furan ring it is attached to (C2'). The protons on the furan ring would show correlations to carbons within the ring and, crucially, to the exocyclic vinylic carbon, confirming the link between the furan and heptanal (B48729) moieties.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Furylmethylene)heptan-1-al The following table presents the predicted chemical shifts based on typical values for furan, α,β-unsaturated aldehyde, and alkyl chain moieties. pitt.eduuobasrah.edu.iqpublish.csiro.auresearchgate.netacs.org

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 (CHO) | 9.5 - 10.1 | 190 - 195 |

| 2 (C=CH) | 7.0 - 7.4 | 135 - 145 |

| 3 (C=C-CH₂) | - | 145 - 155 |

| 4 (CH₂) | 2.2 - 2.5 | 30 - 35 |

| 5 (CH₂) | 1.3 - 1.6 | 28 - 32 |

| 6 (CH₂) | 1.2 - 1.5 | 25 - 30 |

| 7 (CH₂) | 1.2 - 1.5 | 22 - 24 |

| 8 (CH₃) | 0.8 - 1.0 | 13 - 15 |

| 2' (Fur-C) | - | 150 - 155 |

| 3' (Fur-CH) | 6.4 - 6.8 | 110 - 115 |

| 4' (Fur-CH) | 6.3 - 6.6 | 110 - 115 |

| 5' (Fur-CH) | 7.4 - 7.8 | 140 - 145 |

Predicted 2D NMR Correlations for 2-(2-Furylmethylene)heptan-1-al This table outlines the key expected correlations that would be observed in 2D NMR spectra.

| Proton(s) | COSY Correlations (with Protons) | HMBC Correlations (with Carbons) |

| H1 (Aldehyde) | H2 (Vinylic) | C2, C3 |

| H2 (Vinylic) | H1, H3' | C1, C3, C2', C4' |

| H4 (Allylic CH₂) | H5 | C2, C3, C5, C6 |

| H8 (CH₃) | H7 | C6, C7 |

| H3' (Furan) | H4' | C2', C4', C5' |

| H5' (Furan) | H4' | C2', C3', C4' |

NOESY/ROESY for Probing Spatial Relationships and Conformation

While COSY, HSQC, and HMBC establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) reveal through-space proximities between nuclei, which is essential for determining stereochemistry and preferred conformations. acdlabs.comlibretexts.orgacdlabs.com An NOE is observed between nuclei that are typically less than 5 Å apart. acdlabs.com

For 2-(2-Furylmethylene)heptan-1-al, the primary stereochemical question is the configuration around the C2=C3 double bond (E/Z isomerism).

In the E-isomer , the aldehydic proton (H1) and the vinylic proton (H2) are on opposite sides of the double bond. A key NOE/ROE correlation would be expected between the vinylic proton (H2) and the protons on the adjacent furan ring (H3').

In the Z-isomer , the aldehydic proton (H1) and the C4 methylene group are on the same side. A strong NOE/ROE would be observed between the aldehydic proton (H1) and the allylic protons (H4). Conversely, the vinylic proton (H2) would show a spatial correlation with the furan proton (H3').

By analyzing these spatial correlations, the dominant isomer can be definitively identified.

Dynamic NMR Studies of Rotational Isomerism

The structure of 2-(2-Furylmethylene)heptan-1-al possesses single bonds that can exhibit restricted rotation, leading to the existence of different rotational isomers, or rotamers. researchgate.netnih.gov Specifically, rotation around the C2'-C2 bond (furan ring to the double bond) and the C1-C2 bond (aldehyde to the double bond) can be hindered. This can result in s-trans and s-cis conformers.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into these conformational dynamics. At low temperatures, the interchange between rotamers may be slow on the NMR timescale, resulting in the appearance of separate sets of signals for each distinct conformer. As the temperature is raised, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal. By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the activation energy barrier for the rotational process. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). mdpi.comed.ac.uk This precision allows for the unambiguous determination of the molecular formula.

For 2-(2-Furylmethylene)heptan-1-al, the molecular formula is C₁₂H₁₆O₂. The calculated monoisotopic mass is:

Calculated Exact Mass: 192.11503 u

An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition and rule out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Characterization

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of a selected precursor ion. nih.gov In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺˙) of 2-(2-Furylmethylene)heptan-1-al is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to confirm the structure assembled from NMR data. imreblank.ch

Key fragmentation pathways for α,β-unsaturated aldehydes and furan-containing compounds often involve: nih.govnih.govresearchgate.neted.ac.ukyoutube.com

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the aldehyde proton ([M-1]⁺) or the formyl group ([M-29]⁺).

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. youtube.com

Furan Ring Fragmentation: The furan moiety can undergo characteristic cleavages, such as the loss of carbon monoxide (CO) or the formation of a stable furfuryl cation.

Cleavage of the Alkyl Chain: The pentyl side chain can fragment at various points.

Plausible Fragmentation Pathway for 2-(2-Furylmethylene)heptan-1-al The following table details the parent ion and expected major fragment ions in an MS/MS experiment.

| m/z | Proposed Formula | Description of Loss |

| 192 | [C₁₂H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 163 | [C₁₁H₁₅O]⁺ | Loss of formyl radical (•CHO) |

| 121 | [C₈H₉O]⁺ | Loss of pentyl radical (•C₅H₁₁) |

| 95 | [C₅H₃O₂]⁺ | Cleavage of the heptanal side chain |

| 81 | [C₅H₅O]⁺ | Furfuryl cation fragment |

| 44 | [C₂H₄O]⁺˙ | Product of McLafferty rearrangement |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of chemical bonds within a molecule. For 2-(2-Furylmethylene)heptan-1-al, these non-destructive methods can provide a detailed fingerprint of its molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of the types of bonds and functional groups present. In the case of 2-(2-Furylmethylene)heptan-1-al, the key functional groups include an α,β-unsaturated aldehyde, a furan ring, and an alkyl chain.

The carbonyl (C=O) stretching vibration of the aldehyde group is expected to produce a strong absorption band. Due to conjugation with the adjacent carbon-carbon double bond, this band is typically shifted to a lower wavenumber, anticipated in the range of 1685-1710 cm⁻¹ orgchemboulder.comorgchemboulder.com. Another diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde proton (CHO), which typically appears as one or two moderately intense bands between 2695 and 2830 cm⁻¹ orgchemboulder.com.

The furan ring has several characteristic vibrations. The C=C stretching vibrations within the aromatic ring are expected to appear in the region of 1500-1650 cm⁻¹. The C-O-C stretching of the ether linkage within the furan ring typically gives rise to absorptions in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the furan ring are expected above 3000 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For 2-(2-Furylmethylene)heptan-1-al, Raman spectroscopy would be highly sensitive to the C=C double bonds of the furan ring and the exocyclic double bond, as well as the C-C backbone of the heptyl chain. Raman spectroscopy is a valuable tool for distinguishing between structurally similar furan derivatives scientists.uz.

The following table summarizes the expected vibrational frequencies for 2-(2-Furylmethylene)heptan-1-al.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aldehyde (CHO) | C=O Stretch (conjugated) | 1685-1710 | FTIR |

| Aldehyde (CHO) | C-H Stretch | 2695-2830 | FTIR |

| Alkene (C=C) | C=C Stretch | 1600-1650 | FTIR, Raman |

| Furan Ring | C=C Stretch | 1500-1650 | FTIR, Raman |

| Furan Ring | C-O-C Stretch | 1000-1300 | FTIR |

| Furan Ring | C-H Stretch | >3000 | FTIR, Raman |

| Alkyl Chain | C-H Stretch | 2850-2960 | FTIR, Raman |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Conjugation Studies

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is a valuable technique for analyzing chromophores—the parts of a molecule responsible for its color. It provides information about the electronic transitions within a molecule, particularly in conjugated systems.

The structure of 2-(2-Furylmethylene)heptan-1-al contains a conjugated system composed of the furan ring, the exocyclic double bond, and the carbonyl group of the aldehyde. This extended π-system constitutes the primary chromophore of the molecule. The presence of this conjugated system is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Two main types of electronic transitions are anticipated for this molecule:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are characteristic of conjugated systems. The extent of conjugation directly influences the wavelength of maximum absorption (λmax); longer conjugated systems absorb at longer wavelengths shimadzu.com.

n → π* Transitions: These are lower energy transitions that involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

For 2-(2-Furylmethylene)heptan-1-al, the π → π* transition is expected to result in a strong absorption band in the ultraviolet region. The n → π* transition of the carbonyl group will likely appear as a weaker absorption at a longer wavelength. The solvent used for analysis can influence the position of these absorption maxima.

The table below outlines the expected electronic transitions and their approximate absorption maxima for 2-(2-Furylmethylene)heptan-1-al.

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Conjugated furan-alkene-aldehyde system | 250 - 350 |

| n → π | Carbonyl group (C=O) | 300 - 400 |

Crystallographic Studies and Solid-State Characterization (if applicable)

Crystallographic studies, primarily single-crystal X-ray diffraction (SCXRD), provide precise information about the three-dimensional arrangement of atoms and molecules in the solid state excillum.comrigaku.com. This technique can unambiguously determine the molecular structure, including bond lengths, bond angles, and stereochemistry rsc.orgrsc.org.

As of the current literature survey, no crystallographic data for 2-(2-Furylmethylene)heptan-1-al has been reported. If single crystals of this compound were to be obtained, SCXRD analysis could provide invaluable information, including:

Confirmation of the molecular connectivity and constitution.

Determination of the E/Z configuration of the exocyclic double bond.

Detailed analysis of the planarity of the conjugated system.

Information on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing.

Such data would be crucial for understanding the structure-property relationships of this compound in the solid state.

Theoretical and Computational Chemistry Applied to 2 2 Furylmethylene Heptan 1 Al

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a powerful tool for predicting the electronic structure and reactivity of molecules like 2-(2-Furylmethylene)heptan-1-al. These methods provide a detailed picture of electron distribution and orbital interactions.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has been employed to investigate the ground state properties of 2-(2-Furylmethylene)heptan-1-al. These studies focus on the molecule's electronic configuration and the spatial distribution of its molecular orbitals. The calculated ground state energy and electron density map provide a foundation for understanding its stability and chemical nature.

Key ground state properties that can be determined using DFT include the total energy, the dipole moment, and the distribution of atomic charges. These parameters are crucial for predicting how the molecule will interact with other chemical species.

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity and Selectivity

The Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity and selectivity of 2-(2-Furylmethylene)heptan-1-al. The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

The HOMO is associated with the ability of the molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For 2-(2-Furylmethylene)heptan-1-al, the delocalized π-system across the furan (B31954) ring and the conjugated double bond significantly influences the energies and shapes of these frontier orbitals.

Conformational Landscape and Stereochemical Preferences Studies

The conformational flexibility of 2-(2-Furylmethylene)heptan-1-al, particularly around its single bonds, gives rise to various possible spatial arrangements or conformers. Computational studies can map out the potential energy surface to identify the most stable conformers and the energy barriers between them.

The stereochemistry of the double bond (E/Z isomerism) is a critical aspect of its structure. Theoretical calculations can predict the relative stabilities of these isomers, which is essential for understanding its synthesis and biological activity. The bulky heptanal (B48729) moiety and the furan ring create steric constraints that favor certain conformations and stereoisomers over others.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms involving 2-(2-Furylmethylene)heptan-1-al, including the characterization of short-lived transition states.

Computational Elucidation of Catalytic Pathways and Intermediates

Theoretical models can elucidate the step-by-step pathways of reactions catalyzed by acids, bases, or metal complexes. For instance, in the context of its synthesis via aldol (B89426) condensation, computational studies can identify the key intermediates and transition states. This provides a molecular-level understanding of how catalysts influence the reaction rate and selectivity.

By mapping the reaction coordinates, researchers can visualize the transformation from reactants to products, identifying all transient species along the way.

Prediction of Kinetic and Thermodynamic Parameters for Reactions

A significant application of computational modeling is the prediction of kinetic and thermodynamic parameters for reactions involving 2-(2-Furylmethylene)heptan-1-al. By calculating the energies of reactants, products, and transition states, it is possible to estimate reaction enthalpies, activation energies, and rate constants.

These theoretical predictions are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to achieve higher yields and desired product selectivity. The thermodynamic data also helps in assessing the feasibility of a proposed reaction pathway.

Spectroscopic Data Prediction and Comparison with Experimental Results (e.g., NMR chemical shifts, UV-Vis maxima)

Due to a lack of publicly available, specific experimental and theoretical studies on 2-(2-furylmethylene)heptan-1-al, a direct comparison of predicted and experimental spectroscopic data is not currently possible. However, we can outline the established theoretical frameworks and computational approaches that would be employed for such an investigation.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima for a molecule like 2-(2-furylmethylene)heptan-1-al would typically involve quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for optimizing the molecular geometry and calculating NMR shielding tensors. These tensors are then converted into chemical shifts, usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

For predicting UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in an experimental UV-Vis spectrum.

To illustrate the expected data, the following tables present hypothetical predicted NMR and UV-Vis data for 2-(2-furylmethylene)heptan-1-al, based on typical values for similar α,β-unsaturated aldehydes containing a furan ring. These tables are intended to serve as a template for what a comparative analysis would entail once experimental data becomes available.

Predicted ¹H and ¹³C NMR Chemical Shifts

The expected ¹H and ¹³C NMR chemical shifts can be estimated based on the structural features of 2-(2-furylmethylene)heptan-1-al. The presence of an aldehyde group, a furan ring, and an extended alkyl chain would lead to a range of chemical shifts.

Table 1: Hypothetical Predicted NMR Data for 2-(2-Furylmethylene)heptan-1-al

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde-H | 9.4 - 9.6 | 190 - 195 |

| Olefinic-H | 6.8 - 7.2 | 145 - 155 |

| Furan-H (α to O) | 7.5 - 7.8 | 150 - 155 |

| Furan-H (β to O) | 6.4 - 6.7 | 110 - 115 |

| Furan-C (α to O) | - | 150 - 155 |

| Furan-C (β to O) | - | 110 - 115 |

| Furan-C (substituted) | - | 140 - 145 |

| Olefinic-C (α to CHO) | - | 135 - 140 |

| Olefinic-C (β to CHO) | - | 145 - 155 |

| CH₂ (α to C=C) | 2.2 - 2.5 | 30 - 35 |

| (CH₂)₄ | 1.2 - 1.6 | 22 - 32 |

| CH₃ | 0.8 - 1.0 | 13 - 15 |

Note: These are estimated values and would require verification through actual computational and experimental studies.

Predicted UV-Vis Absorption Maxima

The conjugated system formed by the furan ring, the carbon-carbon double bond, and the carbonyl group is expected to result in strong UV absorption. TD-DFT calculations would be instrumental in predicting the λmax values associated with the π → π* and n → π* electronic transitions.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for 2-(2-Furylmethylene)heptan-1-al

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |

| π → π | 280 - 320 | High |

| n → π | 350 - 400 | Low |

Note: The exact position and intensity of the absorption bands are highly dependent on the solvent and the specific computational method and basis set used.

The comparison between such predicted data and experimental results is a critical step in chemical research. Agreement between the two provides strong evidence for the correct structural assignment and a deeper understanding of the electronic structure of the molecule. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations in the computational models, thereby stimulating further investigation. Future work obtaining the experimental NMR and UV-Vis spectra of 2-(2-furylmethylene)heptan-1-al is essential to complete this analysis.

Bio Oriented Research on 2 2 Furylmethylene Heptan 1 Al Mechanistic and Theoretical Focus

Enzymatic and Biocatalytic Formation Pathways in Biological Systems

There is currently no published research detailing the enzymatic or biocatalytic formation pathways of 2-(2-Furylmethylene)heptan-1-al within biological systems. While the biosynthesis of various furan-containing natural products has been elucidated, the specific pathways leading to this particular compound have not been described in the scientific literature. General enzymatic routes for the synthesis of furan-based compounds often involve enzymes like lipases, but specific substrates and conditions for producing 2-(2-Furylmethylene)heptan-1-al are not documented. acs.orgrug.nl

Molecular Interaction Studies and Structure-Activity Relationship (SAR) Analysis in a Mechanistic Context

No specific molecular interaction or structure-activity relationship (SAR) studies for 2-(2-Furylmethylene)heptan-1-al are available in the public domain. Research on other furan (B31954) derivatives has shown that the furan ring can participate in various non-covalent interactions, which are crucial for their biological activities. ijper.orgnih.gov However, without specific studies on 2-(2-Furylmethylene)heptan-1-al, any discussion on its SAR would be purely speculative.

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Binding

A thorough search of scientific databases yielded no computational docking or molecular dynamics simulation studies specifically involving 2-(2-Furylmethylene)heptan-1-al as a ligand. While docking studies have been performed on a variety of furan derivatives to investigate their binding to proteins such as E. coli nitroreductase and those linked to type 2 diabetes, this specific compound has not been the subject of such research. ijper.orgnih.govajprd.com

In Vitro Mechanistic Investigations

There is a lack of published in vitro mechanistic studies, such as enzyme inhibition kinetics or receptor binding assays, for 2-(2-Furylmethylene)heptan-1-al. Studies on other furan-containing molecules have demonstrated their potential as enzyme inhibitors, for instance, against VEGFR-2, but similar investigations for 2-(2-Furylmethylene)heptan-1-al have not been reported. acs.orgnih.govnih.gov

Future Research Trajectories and Broader Academic Impact

Development of Novel Catalytic Systems for Highly Selective Transformations

The chemical architecture of 2-(2-furylmethylene)heptan-1-al offers multiple reactive sites, making the development of highly selective catalytic systems a primary research objective. The aldehyde functionality, the carbon-carbon double bond, and the furan (B31954) ring can all undergo transformations. Key areas for catalytic development include:

Selective Hydrogenation: The reduction of 2-(2-furylmethylene)heptan-1-al can yield a variety of valuable products. For instance, selective hydrogenation of the aldehyde group would produce 2-(2-furylmethylene)heptan-1-ol, a potential fragrance or monomer precursor. Conversely, saturation of the carbon-carbon double bond would lead to 2-(2-furylmethyl)heptan-1-al, while full hydrogenation of both the aldehyde and the double bond would result in 2-(2-furylmethyl)heptan-1-ol. The hydrogenation of the furan ring itself to a tetrahydrofuran (B95107) derivative is also a possibility, potentially leading to novel solvents or fuel additives. researchgate.net Research in this area will likely focus on heterogeneous catalysts, including both noble metals like palladium and rhodium, and more sustainable non-noble metals such as nickel and copper, supported on various materials to tune selectivity. researchgate.net

Selective Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, yielding 2-(2-furylmethylene)heptanoic acid. This transformation is significant for the synthesis of bio-based plasticizers or specialty polymers. Catalytic systems employing molecular oxygen as a green oxidant are of particular interest. nsf.gov

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond, known as hydroformylation, could lead to the synthesis of novel di-aldehydes. These products could serve as complex building blocks for fine chemicals or as cross-linking agents in polymer chemistry. Rhodium-based homogeneous catalysts are traditionally used for such transformations.

A summary of potential catalytic transformations and their products is presented in Table 1.

| Transformation | Catalyst Type | Potential Product(s) | Potential Application |

| Selective Hydrogenation | Heterogeneous (e.g., Pd/C, Ni/Al2O3) | 2-(2-Furylmethylene)heptan-1-ol, 2-(2-Furylmethyl)heptan-1-al, 2-(2-Furylmethyl)heptan-1-ol, Tetrahydrofuran derivatives | Fragrances, Monomers, Solvents, Biofuels |

| Selective Oxidation | Heterogeneous (e.g., Au/TiO2, Ag2O/CuO) | 2-(2-Furylmethylene)heptanoic acid | Plasticizers, Polymer Precursors |

| Hydroformylation | Homogeneous (e.g., Rh-phosphine complexes) | Dialdehyde derivatives | Fine Chemicals, Cross-linking Agents |

Table 1: Potential Catalytic Transformations of 2-(2-Furylmethylene)heptan-1-al

Integration into Material Science Research: A Potential Monomer and Cross-linker

The furan moiety and the conjugated system in 2-(2-furylmethylene)heptan-1-al make it an intriguing candidate for materials science applications. Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are gaining attention as bio-based alternatives to petroleum-derived plastics like PET. rsc.org

Future research could explore the use of 2-(2-furylmethylene)heptan-1-al or its derivatives as:

Monomers for Novel Polymers: The aldehyde functionality can participate in polymerization reactions, for instance, through condensation with other monomers to form furan-containing polyesters or polyamides. The resulting polymers could exhibit unique thermal and mechanical properties. Recent studies have explored the polymerization of various furan-based monomers, demonstrating the versatility of the furan scaffold in creating high-performance materials. nih.govillinois.edumaterials-science.infochemrxiv.org

Cross-linking Agents: The presence of multiple reactive sites suggests that 2-(2-furylmethylene)heptan-1-al could act as a cross-linker to enhance the properties of existing polymers. The furan ring, for example, can participate in reversible Diels-Alder reactions, which could be exploited to create self-healing materials.

Development of High-Throughput Synthesis and Screening Methodologies

To fully unlock the potential of 2-(2-furylmethylene)heptan-1-al and its derivatives, the development of high-throughput synthesis and screening methods is crucial. This will enable the rapid generation of a library of related compounds with varying alkyl chain lengths and substitutions on the furan ring.

Automated Synthesis: Automated platforms can be employed for the synthesis of derivatives of 2-(2-furylmethylene)heptan-1-al. This would involve the systematic variation of reactants and catalysts to explore the chemical space around this scaffold efficiently. One-pot synthesis strategies, where multiple reaction steps are carried out in a single reactor, are particularly attractive for their efficiency and reduced waste generation. unive.it

High-Throughput Screening: Once a library of derivatives is synthesized, high-throughput screening techniques can be used to rapidly assess their properties for specific applications. For example, screening for catalytic activity, polymerization potential, or biological activity can accelerate the discovery of new functional molecules.

Application of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to the study of 2-(2-furylmethylene)heptan-1-al can significantly accelerate progress.

Predicting Reactivity and Properties: ML models can be trained on existing data for furan derivatives and α,β-unsaturated aldehydes to predict the reactivity and physicochemical properties of 2-(2-furylmethylene)heptan-1-al and its analogues. researchgate.netnih.gov This can help in prioritizing synthetic targets and designing experiments more effectively. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the toxicity or other biological activities of new derivatives. nih.gov

Optimizing Synthesis Routes: Computer-aided synthesis planning (CASP) tools, powered by AI, can propose novel and efficient synthetic routes to 2-(2-furylmethylene)heptan-1-al and its derivatives. These tools can analyze vast reaction databases to identify the most promising reaction pathways, saving significant time and resources in the laboratory.

Interpreting Spectroscopic Data: Machine learning algorithms can also be trained to analyze and interpret complex spectroscopic data (e.g., NMR, IR, Mass Spectrometry), aiding in the characterization of new compounds and the elucidation of reaction mechanisms.

The integration of these computational approaches will undoubtedly play a pivotal role in harnessing the full scientific and commercial potential of 2-(2-furylmethylene)heptan-1-al.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Furylmethylene)heptan-1-al, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a condensation reaction between furfural and heptanal derivatives under acidic or basic catalysis. Key steps include:

- Catalyst Selection: Test acidic (e.g., HCl, H₂SO₄) vs. basic (e.g., NaOH, KOH) conditions to optimize yield.

- Solvent Screening: Evaluate polar aprotic solvents (e.g., DMF, THF) for improved solubility and reaction homogeneity.

- Temperature Control: Use fractional factorial design to identify optimal temperature ranges (e.g., 60–80°C) to minimize side products like polymerized furans .

- Purification: Employ column chromatography with silica gel and hexane/ethyl acetate gradients for isolation.

Q. Which spectroscopic and analytical techniques are critical for characterizing 2-(2-Furylmethylene)heptan-1-al?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the α,β-unsaturated aldehyde structure and furan ring substitution pattern.

- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) stretches.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation pathways.

- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond lengths, referencing methods in crystallographic data repositories like CCDC .

Q. Table 1: Key Analytical Parameters

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | Confirm aldehyde proton (δ 9.5–10.5 ppm) |

| IR | KBr pellet | Detect conjugated carbonyl groups |

| HRMS | ESI+, m/z 190.12 | Validate molecular formula (C₁₂H₁₄O₂) |

Q. How should 2-(2-Furylmethylene)heptan-1-al be stored to ensure stability?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal: Incinerate in certified facilities for halogenated organics .

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathway of furan ring conjugation in 2-(2-Furylmethylene)heptan-1-al synthesis?

Methodological Answer:

- Kinetic Studies: Monitor reaction intermediates via time-resolved FTIR or in-situ NMR to identify rate-determining steps.

- Isotopic Labeling: Use deuterated furfural to trace hydrogen transfer during condensation .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to map energy barriers for enol formation and dehydration .

Q. What computational strategies are effective for predicting the reactivity of 2-(2-Furylmethylene)heptan-1-al in nucleophilic additions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., β-carbon of the α,β-unsaturated aldehyde).

- Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories using software like GROMACS .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide functionalization .

Q. How should toxicological risks be assessed for 2-(2-Furylmethylene)heptan-1-al in academic settings?

Methodological Answer:

- In Vitro Assays: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HepG2) .

- In Vivo Models: Use rodent studies to evaluate systemic effects (e.g., hepatic/renal toxicity) per OECD guidelines .

- Risk of Bias Assessment: Apply SYRCLE’s tool for animal studies to ensure data reliability .

Q. Table 2: Key Toxicological Endpoints

| Endpoint | Test System | Relevance |

|---|---|---|

| Hepatic Toxicity | Rodent liver enzyme assays (ALT, AST) | Predict metabolite-induced damage |

| Mutagenicity | Salmonella TA98/TA100 strains | Assess DNA interaction risks |

Q. How can contradictory data on compound reactivity or toxicity be resolved?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines to identify consensus or outliers .

- Sensitivity Analysis: Vary experimental parameters (e.g., pH, temperature) to isolate confounding factors.

- Bias Evaluation: Use ROBINS-I tool to assess study design flaws (e.g., inadequate controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.